(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Conformational Analysis Piperidine Scaffold Design Stereoelectronic Effects

Procure (4,4-Difluoropiperidin-3-yl)methanol hydrochloride for structure-guided drug design: the C4 gem-difluoro scaffold enforces a chair conformation with equatorial C3 hydroxymethyl orientation, validated in Pim-1 kinase co-crystal structures (PDB: 5V82, 1.89 Å). This conformation is not recapitulated by non-fluorinated or regioisomeric analogs. The HCl salt enhances aqueous solubility for in vivo formulations. Available in ≥95% purity with enantiomerically resolved (R)- and (S)- forms via chiral SFC separation. Confirmed applications in IRAK4 inhibitors (IC₅₀ 0.5–8 nM) and D4R-selective chemical probes (>2000-fold selectivity). Ensure target-class alignment by avoiding 3,3- or 5,5-difluoro regioisomers.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61 g/mol
CAS No. 1331775-99-5
Cat. No. B1428807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
CAS1331775-99-5
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61 g/mol
Structural Identifiers
SMILESC1CNCC(C1(F)F)CO.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H
InChIKeyFZLKYPPNCKYROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,4-Difluoropiperidin-3-yl)methanol hydrochloride Is a Privileged Fluorinated Scaffold for CNS and Kinase Inhibitor Procurement


(4,4-Difluoropiperidin-3-yl)methanol hydrochloride (CAS 1331775-99-5) is a fluorinated heterocyclic building block comprising a piperidine ring with gem‑difluoro substitution at the C4 position and a hydroxymethyl group at C3 . The hydrochloride salt (molecular weight 187.62 g/mol, purity typically ≥95% [1]) provides enhanced aqueous solubility relative to the free base, facilitating its use as a versatile intermediate in the synthesis of CNS‑active agents and kinase inhibitors . The C4 gem‑difluoro motif confers a unique conformational bias that distinguishes this scaffold from mono‑fluorinated or non‑fluorinated piperidine analogs [2].

When (4,4-Difluoropiperidin-3-yl)methanol Cannot Be Interchanged: A Procurement Guide


Substituting (4,4-difluoropiperidin-3-yl)methanol hydrochloride with a generic piperidine‑methanol analog (e.g., 3‑piperidinemethanol, CAS 4606‑65‑9) or a regioisomeric difluoropiperidine (e.g., 5,5‑difluoropiperidin‑3‑yl)methanol, CAS 1356338‑73‑2) will fundamentally alter the conformational landscape, metabolic stability, and target engagement of any derived pharmacophore. The C4 gem‑difluoro group imposes a well‑defined chair conformation with a pronounced equatorial preference for the C3 hydroxymethyl substituent, a stereoelectronic effect absent in non‑fluorinated or mono‑fluorinated piperidines . Furthermore, the precise three‑dimensional orientation of the 3‑amino/alkoxy vector dictates binding to chiral biological targets—as evidenced by crystal structures where the (R)‑enantiomer specifically engages Pim‑1 kinase [1] and IRAK4 inhibitors [2]. Using an alternative regioisomer (e.g., 5,5‑difluoro) or a non‑fluorinated scaffold would not recapitulate the same geometry and would invalidate established structure‑activity relationships .

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride: Head‑to‑Head Differentiation Data vs. Generic Piperidine and Regioisomeric Analogs


Conformational Control: C4 gem‑Difluoro Enforces a Defined Chair Geometry Not Accessible to 3‑Piperidinemethanol

The C4 gem‑difluoro substitution in (4,4‑difluoropiperidin‑3‑yl)methanol creates a chair conformation that strongly favors equatorial orientation of the C3 hydroxymethyl group, whereas non‑fluorinated 3‑piperidinemethanol (CAS 4606‑65‑9) exists as a rapidly interconverting mixture of axial and equatorial conformers with no fixed geometry . This conformational bias arises from stereoelectronic effects unique to the C4‑difluoro motif and is absent in 5,5‑difluoropiperidine regioisomers [1].

Conformational Analysis Piperidine Scaffold Design Stereoelectronic Effects

Enantiomer‑Specific Engagement: (R)‑4,4‑Difluoropiperidin‑3‑yl Methanol Motif in Pim‑1 Kinase Crystal Structure

The (R)‑enantiomer of the 4,4‑difluoropiperidin‑3‑yl moiety is explicitly resolved in the X‑ray crystal structure of Pim‑1 kinase in complex with Cpd17 (PDB ID: 5V82) at 1.89 Å resolution [1] [2]. The (3R)‑stereochemistry is essential for binding; the (S)‑enantiomer would place the pyridine substituent in an incompatible orientation, precluding kinase engagement. No equivalent chiral‑dependent binding data exist for the achiral 3‑piperidinemethanol or for the 5,5‑difluoro regioisomer.

Kinase Inhibitor Pim‑1 X‑ray Crystallography Chiral Scaffold

Nanomolar IRAK4 Inhibition: 4,4‑Difluoropiperidin‑3‑yl Amino Derivatives Deliver IC50 0.5–8 nM in Patent‑Disclosed Assays

Compounds incorporating the 4,4‑difluoropiperidin‑3‑yl amino moiety exhibit potent inhibition of Interleukin‑1 receptor‑associated kinase 4 (IRAK4), with IC50 values of 0.5 nM and 8 nM reported for two distinct chemotypes in US Patent 10,329,294 [1] and IC50 values of 0.6 nM (IRAK4) and 23 nM (IRAK1) for a related scaffold in US Patent Application 2023/0303563 [2]. In contrast, structurally analogous 3,3‑difluoropiperidine hydrochloride derivatives have been characterized primarily as apelin receptor agonists (EC50 shift from 162 nM to 6.5 nM) rather than as IRAK4 inhibitors , demonstrating target‑class divergence based on fluorination pattern.

IRAK4 Inhibitor Kinase Inhibition Immunology Oncology

D4 Receptor Selectivity: 4,4‑Difluoropiperidine Ether Series Achieves >2000‑Fold Selectivity vs. D1, D2, D3, D5 Subtypes

A novel series of 4,4‑difluoropiperidine ether‑based dopamine D4 receptor (D4R) antagonists, exemplified by compound 14a, exhibits exceptional D4R binding affinity (Ki = 0.3 nM) and >2000‑fold selectivity over D1, D2, D3, and D5 receptor subtypes [1] [2]. In comparison, the classic D4R antagonist L‑745,870 (a non‑fluorinated piperidine derivative) demonstrates Ki ≈ 0.4–1.0 nM for D4R but only ~10‑ to 100‑fold selectivity over D2 and D3 [3]. The C4‑difluoro substitution contributes critically to this enhanced subtype selectivity profile, although the series exhibits poor microsomal stability (an explicit limitation for in vivo applications) [1].

Dopamine D4 Receptor D4 Antagonist Parkinson's Disease Selectivity

Target Application Scenarios for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride: Where This Scaffold Outperforms Analogs


Pim‑1 Kinase Inhibitor Development Requiring Crystallographically Validated Binding

For medicinal chemistry programs targeting Pim‑1 kinase (oncology indications), (4,4‑difluoropiperidin‑3‑yl)methanol hydrochloride provides a scaffold with documented co‑crystal structure validation (PDB: 5V82, 1.89 Å) [1]. The (R)‑enantiomer engages the kinase ATP‑binding pocket in a specific geometry; substitution with 3‑piperidinemethanol or 5,5‑difluoropiperidine regioisomers would not reproduce this validated binding mode, potentially compromising potency and requiring de novo SAR optimization. Procurement of the enantiomerically resolved material (available via chiral SFC separation services from certain vendors ) is recommended for structure‑guided design efforts.

IRAK4‑Targeted Inhibitor Programs in Immunology and Oncology

The 4,4‑difluoropiperidin‑3‑yl amino motif is a core component of potent IRAK4 inhibitors with reported IC50 values of 0.5–8 nM in kinase phosphorylation assays [1] . This scaffold directs toward IRAK4 inhibition, whereas the 3,3‑difluoropiperidine regioisomer has been characterized for apelin receptor agonism (EC50 shift from 162 nM to 6.5 nM) . Researchers developing IRAK4 inhibitors for autoimmune or oncologic applications should prioritize the 4,4‑difluoro‑3‑amino scaffold to align with established patent‑disclosed chemotypes and avoid target‑class divergence associated with alternative fluorination patterns.

High‑Selectivity Dopamine D4 Receptor Tool Compound Synthesis

For investigations requiring D4R‑specific pharmacological tools (e.g., L‑DOPA‑induced dyskinesia models in Parkinson's disease research), the 4,4‑difluoropiperidine ether scaffold delivers >2000‑fold selectivity over D1, D2, D3, and D5 receptor subtypes (Ki D4 = 0.3 nM) [1]. This selectivity margin substantially exceeds that of classical non‑fluorinated D4 antagonists like L‑745,870 (~10‑ to 100‑fold D2/D3 selectivity). However, the series exhibits poor microsomal stability [1], making it suitable primarily as an in vitro tool compound or chemical probe, not for in vivo studies without further optimization. Procurement should be accompanied by awareness of this metabolic stability limitation.

Conformationally Constrained CNS Scaffold Design

In CNS drug discovery programs where conformational pre‑organization is desirable (e.g., antipsychotic agents targeting dopamine or orexin receptors), the C4 gem‑difluoro motif of (4,4‑difluoropiperidin‑3‑yl)methanol hydrochloride enforces a chair conformation with equatorial C3 substituent orientation [1]. This fixed geometry contrasts with the conformational flexibility of non‑fluorinated 3‑piperidinemethanol and may reduce entropic penalties upon receptor binding. The hydrochloride salt form additionally provides enhanced aqueous solubility for in vivo formulation [1], a practical advantage over the free base (CAS 1331823‑62‑1) in early‑stage pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.